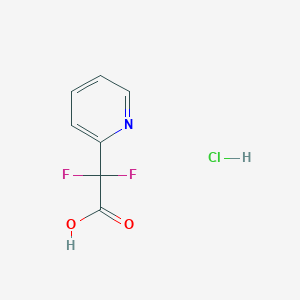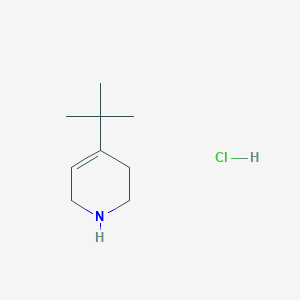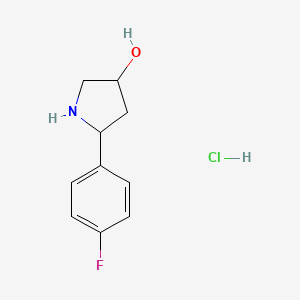
Sodium 4-(methylcarbamoyl)butanoate
Descripción general
Descripción
Sodium 4-(methylcarbamoyl)butanoate, also known as Sodium PMS, is a fine white crystalline powder that is water-soluble. It is commonly used as a co-catalyst in chemical synthesis. The CAS Number for this compound is 1443981-40-5 .
Molecular Structure Analysis
The molecular formula of Sodium 4-(methylcarbamoyl)butanoate is C6H10NNaO3 . Its molecular weight is 167.14 g/mol . The InChI code for this compound is 1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 4-(methylcarbamoyl)butanoate is a powder . It has a molecular weight of 167.14 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Surfactant Synthesis from Hydroxybutanoic Acid Derivatives
Research on derivatives of hydroxybutanoic acid, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), shows its application in synthesizing anionic surfactants. By attaching a straight-chain fatty acid to HMTBA via esterification and neutralizing the carboxylic acid with sodium, these derivatives function as effective anionic surfactants. They exhibit desirable properties like low Krafft points and good wetting performance, making them useful in various industrial applications (Guangzhe Yu et al., 2015).
Superabsorbent Hydrogel Production
A novel water-soluble monomer, formed by saponification of bio-derived monomer γ-methyl-α-methylene-γ-butyrolactone, was used alongside acrylamide to produce superabsorbent hydrogels. These hydrogels, which could swell up to 59000% of their original volume, demonstrate the potential of sodium 4-hydroxy-4-methyl-2-methylene butanoate in creating materials with high water absorbency and adjustable mechanical properties for applications in agriculture and hygienic products (Sharmaine B. Luk et al., 2017).
Hydration Studies in Aqueous Solutions
Investigations into the hydration characteristics of sodium butanoate and propanoate in aqueous solutions reveal insights into the hydrophilic and hydrophobic hydration effects of these compounds. Understanding these effects is crucial for applications in fields like pharmaceuticals and cosmetics, where the hydration behavior of substances can significantly impact their efficacy and stability (Hafiz M A Rahman et al., 2013).
Nitrilase Immobilization for Acid Synthesis
Utilizing sodium metasilicate for immobilizing recombinant nitrilase demonstrated an efficient method for producing 2-hydroxy-4-(methylthio) butanoic acid from its nitrile precursor. This process shows significant promise for industrial applications, particularly in producing high-value chemical intermediates through biotransformation processes, highlighting the versatility and potential of sodium derivatives in enhancing biocatalytic reactions (Liqun Jin et al., 2016).
Safety And Hazards
The compound is associated with some hazards. The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
sodium;5-(methylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOBHLFRQZURX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(methylcarbamoyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



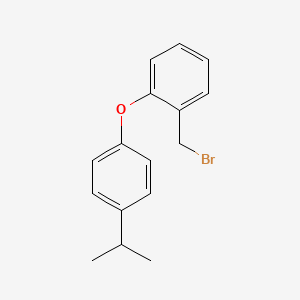
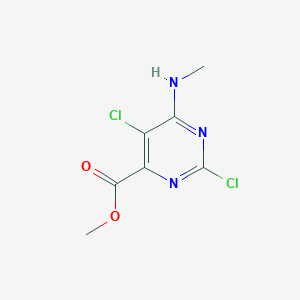
![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
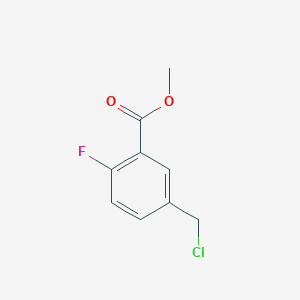
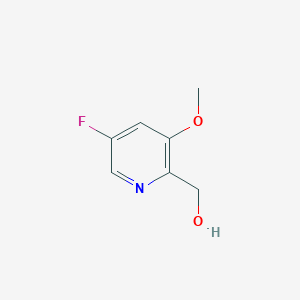
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
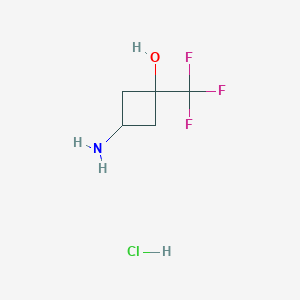
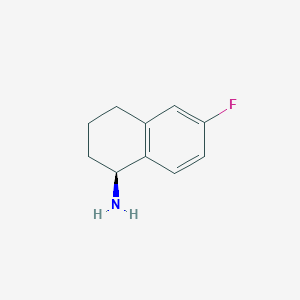
![Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate](/img/structure/B1404810.png)
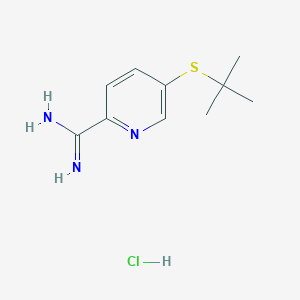
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)
